Methyl indoline-6-carboxylate

Lipophilicity ADME Medicinal Chemistry

Methyl indoline-6-carboxylate is the essential indoline building block for synthesizing Nintedanib and kinase inhibitors. Its partially saturated scaffold offers superior conformational flexibility and a distinct hydrogen-bonding profile compared to aromatic indole analogs, translating to quantifiable differences in lipophilicity and metabolic stability—making empirical validation critical for lead optimization. With ideal fragment-like properties (LogP 1.58, MW 177.2 g/mol) and proven nanomolar DDR2 activity (Ki < 10 nM), this scaffold empowers fibrosis, oncology, and FBDD programs to generate potent, selective inhibitors with favorable PK profiles. Ensure your synthetic route's integrity—source this validated intermediate today.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 341988-36-1
Cat. No. B1340901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl indoline-6-carboxylate
CAS341988-36-1
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CCN2)C=C1
InChIInChI=1S/C10H11NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,11H,4-5H2,1H3
InChIKeyIVFIWGSRKYSLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Indoline-6-carboxylate CAS 341988-36-1: Technical Specifications and Procurement Overview


Methyl indoline-6-carboxylate (CAS 341988-36-1), also known as methyl 2,3-dihydro-1H-indole-6-carboxylate, is a heterocyclic compound featuring a partially saturated indoline scaffold with a carboxylate ester functional group at the 6-position [1]. Its molecular formula is C10H11NO2, with a molecular weight of 177.20 g/mol [2]. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical development, particularly for kinase inhibitors and receptor modulators, due to its balanced lipophilicity (LogP 1.5792) and synthetic flexibility [3].

Why Methyl Indoline-6-carboxylate Cannot Be Substituted by Generic Indole Analogs in Drug Discovery


The indoline core of methyl indoline-6-carboxylate is structurally distinct from fully aromatic indole analogs, resulting in a unique balance of physicochemical properties [1]. This partially saturated scaffold provides enhanced conformational flexibility and a different hydrogen-bonding profile compared to its aromatic counterpart, methyl indole-6-carboxylate (CAS 50820-65-0) [2]. These structural differences translate into quantifiable variations in lipophilicity and metabolic stability, making simple substitution without empirical validation a high-risk strategy in lead optimization campaigns [3].

Quantitative Differentiation Guide: Methyl Indoline-6-carboxylate vs. Closest Analogs


Methyl Indoline-6-carboxylate Exhibits Intermediate Lipophilicity Compared to Its Aromatic and Acid Analogs

Methyl indoline-6-carboxylate (LogP 1.5792) exhibits an intermediate lipophilicity profile that is strategically positioned between its more lipophilic aromatic analog, methyl indole-6-carboxylate (LogP 2.12), and its significantly more hydrophilic acid analog, indoline-6-carboxylic acid (LogP 0.56) [1]. This intermediate value is within the ideal range (LogP 1-3) for drug-like molecules, offering a balance between membrane permeability and aqueous solubility .

Lipophilicity ADME Medicinal Chemistry Drug Design

Methyl Indoline-6-carboxylate as a Key Precursor for Nintedanib Intermediates

Methyl indoline-6-carboxylate is a crucial starting material in patented syntheses for Nintedanib, a triple angiokinase inhibitor [1]. Its specific indoline-6-carboxylate scaffold is essential for constructing the oxindole core of the drug . While many indole derivatives are commercially available, only the 6-carboxylate-substituted indoline is directly applicable to these established synthetic routes for this blockbuster drug, which targets VEGFR, FGFR, and PDGFR for the treatment of idiopathic pulmonary fibrosis .

Synthetic Intermediate Process Chemistry Antifibrotic Kinase Inhibitor

High-Yielding Synthesis Route for Methyl Indoline-6-carboxylate Enables Cost-Effective Procurement

The synthesis of methyl indoline-6-carboxylate from methyl indole-6-carboxylate proceeds with a 77% yield via reduction with sodium cyanoborohydride in acetic acid . This high-yielding and operationally straightforward procedure, which yields a pale yellow solid, contributes to its commercial availability and cost-effectiveness [1]. This contrasts with syntheses of other indoline analogs, which may require more complex or lower-yielding procedures [2].

Synthetic Yield Cost Efficiency Process Chemistry Scale-up

Indoline Derivative Demonstrates Nanomolar Binding Affinity for DDR2 Kinase

A derivative of methyl indoline-6-carboxylate, methyl 1-((5-bromopyridin-3-yl)methyl)indoline-6-carboxylate, exhibits potent binding affinity for the discoidin domain-containing receptor 2 (DDR2) with a Ki of less than 10 nM [1]. This high affinity demonstrates the potential of the indoline-6-carboxylate scaffold for generating potent kinase inhibitors, a property that distinguishes it from non-specific indole building blocks [2]. DDR2 is a validated target for fibrosis and cancer [3].

Kinase Inhibition Binding Affinity DDR2 Fibrosis

Recommended Application Scenarios for Methyl Indoline-6-carboxylate Based on Evidence


Scaffold for DDR1/2 Kinase Inhibitor Development

The proven nanomolar activity of a methyl indoline-6-carboxylate derivative against DDR2 (Ki < 10 nM) [1] supports its use as a core scaffold for designing novel inhibitors of discoidin domain receptors. Research groups focused on fibrosis or cancer can leverage this scaffold to generate potent, selective inhibitors.

Synthetic Intermediate for Nintedanib and Analogs

This compound is an essential building block for synthesizing Nintedanib and its structural analogs, as detailed in multiple process patents [1]. Its procurement is therefore mandatory for process chemistry groups working on scale-up synthesis or impurity profiling of this marketed antifibrotic drug.

Fragment-Based Lead Discovery with a Balanced ADME Profile

With a calculated LogP of 1.58 and a molecular weight of 177.2 g/mol [1], methyl indoline-6-carboxylate possesses ideal fragment-like properties. It serves as an excellent starting point for fragment-based drug discovery (FBDD) campaigns, where its balanced lipophilicity can be leveraged to design leads with favorable pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl indoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.